Home > Products > Screening Compounds P62745 > H-Ala-Ala-Lys-OH
H-Ala-Ala-Lys-OH - 45243-22-9

H-Ala-Ala-Lys-OH

Catalog Number: EVT-3403666
CAS Number: 45243-22-9
Molecular Formula: C12H24N4O4
Molecular Weight: 288.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ala-Ala-Lys is an oligopeptide.
Overview

H-Ala-Ala-Lys-OH, also known as L-alanylasparagine, is a tripeptide consisting of two alanine residues and one lysine residue. This compound is notable for its potential applications in various fields, including biochemistry and pharmaceuticals. It can be synthesized through several methods, which are crucial for producing peptides with specific sequences and functionalities.

Source

The tripeptide is primarily obtained through synthetic methods in peptide chemistry, specifically solid-phase peptide synthesis and solution-phase synthesis techniques. Its hydrochloride salt form (H-Ala-Ala-Lys-OH hydrochloride) is commercially available and can be analyzed using various analytical techniques, including mass spectrometry and high-performance liquid chromatography .

Classification

H-Ala-Ala-Lys-OH belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. It is classified under biologically active peptides due to its structural composition and potential biological activities.

Synthesis Analysis

Methods

The synthesis of H-Ala-Ala-Lys-OH can be achieved through several methods:

  1. Solid-Phase Peptide Synthesis: This method involves attaching the first amino acid to a solid support, followed by sequential addition of protected amino acids. The use of protecting groups helps prevent unwanted reactions during synthesis.
  2. Solution-Phase Synthesis: This involves synthesizing the peptide in a solution where amino acids are activated (e.g., using coupling reagents) and then coupled together to form the desired peptide sequence.
  3. Direct Aminolysis: A promising method for synthesizing cyclic peptides involves direct aminolysis of peptide thioesters, which can also be adapted for linear peptides like H-Ala-Ala-Lys-OH .

Technical Details

The synthesis often utilizes coupling agents such as PyBOP (benzotriazol-1-yloxy) or DIC (diisopropylcarbodiimide) to facilitate peptide bond formation while minimizing epimerization—a common issue in peptide synthesis that can lead to unwanted isomers .

Molecular Structure Analysis

Structure

H-Ala-Ala-Lys-OH has a specific molecular structure characterized by:

  • Amino Acid Sequence: Two L-alanine (Ala) residues followed by one L-lysine (Lys) residue.
  • Molecular Formula: C9_{9}H18_{18}N4_{4}O3_{3}.
  • Molecular Weight: Approximately 218.26 g/mol.

Data

The structure can be represented in various forms, including two-dimensional diagrams that illustrate the connectivity between atoms and three-dimensional models that depict spatial arrangements.

Chemical Reactions Analysis

Reactions

H-Ala-Ala-Lys-OH can undergo several chemical reactions typical for peptides:

  1. Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the release of free amino acids.
  2. Cyclization: Under certain conditions, linear peptides like H-Ala-Ala-Lys-OH may cyclize to form cyclic peptides through the reaction of the terminal amino group with a carbonyl group within the peptide chain.

Technical Details

The efficiency of these reactions can depend on factors such as pH, temperature, and the presence of catalysts or protecting groups.

Mechanism of Action

Process

The biological activity of H-Ala-Ala-Lys-OH may involve:

  • Receptor Binding: The tripeptide may interact with specific receptors in biological systems, influencing physiological responses.
  • Enzymatic Activity: It may act as a substrate or inhibitor for certain enzymes due to its structural characteristics.

Data

While specific mechanisms for H-Ala-Ala-Lys-OH are less documented compared to larger peptides or proteins, understanding its interactions at a molecular level is essential for elucidating its biological roles.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline powder when in solid form.
  • Solubility: Generally soluble in water and polar solvents due to its ionic and polar nature.

Chemical Properties

  • pKa Values: The pKa values for the amino groups influence its ionization state at different pH levels.
  • Stability: Stability can vary based on environmental conditions such as temperature and pH; it may degrade under extreme conditions.
Applications

Scientific Uses

H-Ala-Ala-Lys-OH has several applications in scientific research:

  1. Peptide Therapeutics: Investigated for potential therapeutic uses due to its biological activity.
  2. Biochemical Studies: Used in studies related to protein synthesis, enzyme activity, and receptor interactions.
  3. Drug Development: Its structural properties make it a candidate for developing new drugs targeting specific biological pathways.
Introduction to Tripeptide Research Landscapes

Historical Evolution of Alanine-Rich Peptide Therapeutics

Alanine’s prominence in peptide design stems from its dual role as a metabolically stable, non-polar amino acid that minimally disrupts secondary structures. Early therapeutic peptides leveraged alanine-rich sequences primarily for their proteolytic resistance and conformational predictability. The discovery of endogenous peptides like dynorphin A (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln) highlighted alanine’s absence as a vulnerability site for enzymatic degradation, prompting strategic Ala-for-X substitutions to enhance stability [4]. This empirical approach evolved into systematic backbone engineering:

  • First-Generation Modifications (Pre-2000s): Focused on terminal acetylation or amidation to shield charged groups, as seen in early analogs of ACTH (Adrenocorticotropic Hormone). Alanine-rich motifs served as inert "spacers" between functional domains, minimizing undesired hydrophobic aggregation [4].
  • Second-Generation Innovations (2000s–Present): Incorporation of D-alanine, β-alanine, or α-aminoisobutyric acid (Aib) within polyalanine segments markedly extended plasma half-lives. For instance, GLP-1 analogs (e.g., liraglutide) use fatty acid-acylated Lys residues adjacent to Ala-rich helices to sustain bioavailability [4]. Mechanistically, Ala’s small side chain reduces steric hindrance for modifications while maintaining peptide solubility—a balance critical for injectable formulations.

Table 1: Engineering Strategies for Alanine-Rich Therapeutic Peptides

StrategyObjectiveExample PeptideImpact on H-Ala-Ala-Lys-OH Relevance
N-terminal acetylationCharge neutralizationAc-[Ala]⁵-Lys-OHMimics zwitterionic state at physiological pH
Lipidation (C16)Serum albumin bindingLiraglutide (GLP-1 analog)Enhances plasma residence time
D-amino acid substitutionProtease resistanceD-Ala-enkephalinStabilizes N-terminal Ala-Ala motif
PEGylationReduced renal clearancePEGylated interferon-αDemonstrates applicability to small peptides

Contemporary peptide-drug conjugates (PDCs) exploit alanine’s versatility further. The N-terminal Ala-Ala sequence in H-Ala-Ala-Lys-OH provides an ideal attachment point for cytotoxic payloads or imaging agents via amine-specific coupling, avoiding functional interference with the C-terminal lysine’s charge or side chain reactivity [9]. This design principle mirrors ADC (Antibody-Drug Conjugate) optimization but benefits from peptides’ superior membrane permeability—particularly for intracellular targets inaccessible to antibodies [9].

Academic Significance of Positional Isomerism in Oligoalanine Sequences

Positional isomerism—altering residue order within a peptide sequence—induces profound functional divergence despite identical amino acid compositions. H-Ala-Ala-Lys-OH and its isomers (H-Ala-Lys-Ala-OH, H-Lys-Ala-Ala-OH) exhibit starkly distinct biochemical profiles attributable to charge distribution, backbone flexibility, and solvent exposure patterns:

  • Charge Localization Effects: The C-terminal lysine in H-Ala-Ala-Lys-OH confers a calculated pI of ~10.1 (similar to H-Ala-His-Lys-OH [1]), rendering it cationic at physiological pH. This facilitates electrostatic interactions with anionic membranes or nucleic acids. In contrast, H-Lys-Ala-Ala-OH positions its positive charge near the N-terminus, creating a dipole moment that alters membrane insertion kinetics [8]. Quantitative comparisons reveal:

Table 2: Biophysical Properties of Ala-Ala-Lys Positional Isomers

IsomerTheoretical pIGRAVY Hydropathy IndexDominant Conformation (Predicted)
H-Ala-Ala-Lys-OH10.1-1.77Extended coil (C-terminal charge)
H-Ala-Lys-Ala-OH9.8-1.52Partial helix (Lys side chain burial)
H-Lys-Ala-Ala-OH9.6-1.35Compact turn (N-terminal charge)
  • Synthesis and Purification Challenges: Solid-phase synthesis of H-Ala-Ala-Lys-OH using Fmoc chemistry requires orthogonal protection of the lysine ε-amino group (e.g., Boc, Alloc) to prevent branching or lactamization [6]. The Ala-Ala sequence’s low hydrophobicity complicates reverse-phase HPLC purification, often necessiring ion-pairing agents. Notably, H-Lys-Ala-Ala-OH exhibits higher retention times on C18 columns due to its N-terminal hydrophobicity, while H-Ala-Ala-Lys-OH elutes earlier—a critical consideration for isomer separation [6].

  • Conformational Implications: Molecular dynamics simulations indicate that the Ala-Ala-Lys sequence favors extended conformations exposing the lysine side chain, enhancing its metal-chelating capacity (e.g., Cu²⁺ binding via terminal carboxylate and ε-amine [1]). Conversely, Lys-Ala-Ala adopts compact folds burying its charged groups, reducing solvent-accessible surface area by ~18% compared to H-Ala-Ala-Lys-OH [8]. This structural divergence directly influences biological activity; for instance, Ala-Ala-Lys shows 3-fold higher affinity for phospholipid bilayers than its isomers due to optimal charge spacing [10].

Table 3: Synthetic Protocols for H-Ala-Ala-Lys-OH and Key Isomers

StepH-Ala-Ala-Lys-OH ProtocolCritical Parameters
Resin loadingFmoc-Lys(Boc)-Wang resin (0.6 mmol/g)Swelling time: 30 min in DMF
Chain elongationFmoc-Ala-OH (3 eq), HBTU/DIPEA (2.95/6 eq)Coupling time: 45 min per residue
Side-chain deprotectionTFA:TIPS:H₂O (95:2.5:2.5), 2 hAvoid >2% thioanisole to prevent alkylation
PurificationSemi-prep HPLC, 0.1% TFA/ACN gradientPurity target: >95% (215 nm)

Concluding RemarksH-Ala-Ala-Lys-OH epitomizes how subtle variations in peptide sequence—particularly within alanine-rich frameworks—dictate macromolecular behavior. Its historical role in elucidating proteolytic stability mechanisms and contemporary utility in conjugate therapeutics underscores the enduring relevance of tripeptide models. Future research should prioritize in silico prediction of isomer-specific interactions (e.g., using Alphafold2-derived models [3]) and high-throughput screening of Ala/Lys positional libraries to exploit their unrecognized functional diversity.

Properties

CAS Number

45243-22-9

Product Name

H-Ala-Ala-Lys-OH

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]hexanoic acid

Molecular Formula

C12H24N4O4

Molecular Weight

288.34 g/mol

InChI

InChI=1S/C12H24N4O4/c1-7(14)10(17)15-8(2)11(18)16-9(12(19)20)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20)/t7-,8-,9-/m0/s1

InChI Key

FJVAQLJNTSUQPY-CIUDSAMLSA-N

SMILES

CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.